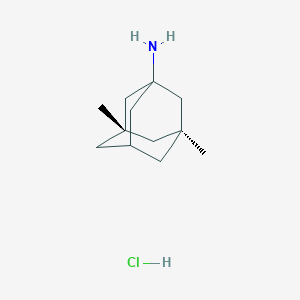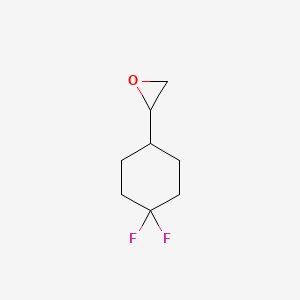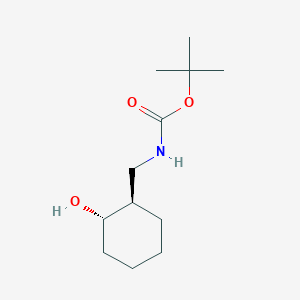
tert-Butyl (((1R,2S)-2-hydroxycyclohexyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a hydroxycyclohexyl moiety, and a carbamate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions to form the desired tert-butyl ester . Another method involves the reaction of tert-butyl carbamate with dimethylcarbamoyl chloride in the presence of a base .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbamate group can yield an amine .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its hydroxycyclohexyl moiety can mimic natural substrates, providing insights into enzyme mechanisms .
Medicine
Its carbamate group can be modified to create prodrugs that release active pharmaceutical ingredients upon metabolic activation .
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and adhesives. Its unique reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of tert-butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and enzyme activities .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- tert-Butyl N-{[(1R,2S)-2-aminocyclopentyl]methyl}carbamate
- tert-Butyl N-{[(1R,2S)-2-hydroxy-1,2-diphenylethyl]carbamate
- tert-Butyl N-{[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
Uniqueness
tert-Butyl N-{[(1R,2S)-2-hydroxycyclohexyl]methyl}carbamate is unique due to its specific stereochemistry and functional groups. The presence of both a hydroxy group and a carbamate group allows for diverse chemical reactivity and biological interactions, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C12H23NO3 |
|---|---|
Peso molecular |
229.32 g/mol |
Nombre IUPAC |
tert-butyl N-[[(1R,2S)-2-hydroxycyclohexyl]methyl]carbamate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-9-6-4-5-7-10(9)14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m1/s1 |
Clave InChI |
MAONMXZZIKVZBB-ZJUUUORDSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H]1CCCC[C@@H]1O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


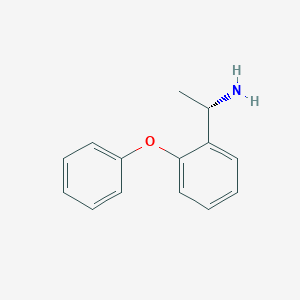

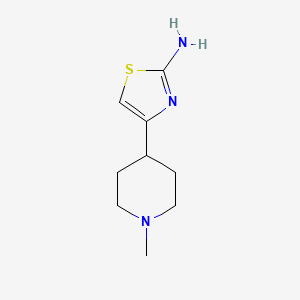

![3-(3-{[(Tert-butoxy)carbonyl]amino}propyl)benzoicacid](/img/structure/B13586850.png)
![4-Fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B13586856.png)

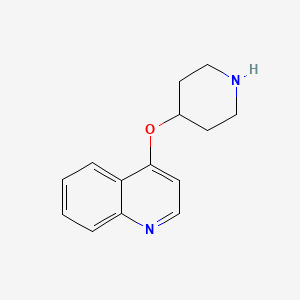
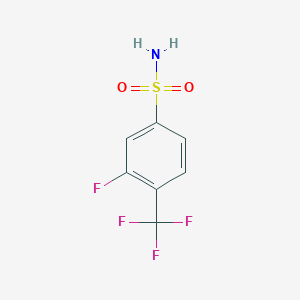

![[2-Iodo-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methyl methanesulfonate](/img/structure/B13586883.png)
